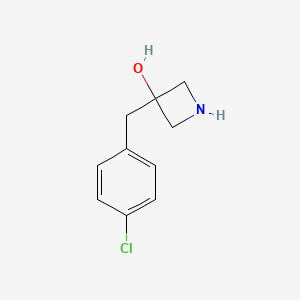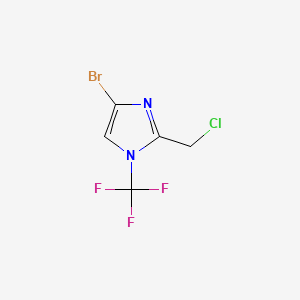
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium dichromate (K2Cr2O7) and ceric ammonium nitrate (CAN) are used under acidic or basic conditions.
Reduction: Reducing agents like diborane (B2H6) and catalytic hydrogenation (H2/Pd-C) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups such as azides, thiols, and ethers.
Oxidation: Oxidized products include imidazole oxides and related derivatives.
Reduction: Reduced products include partially or fully hydrogenated imidazole derivatives.
科学的研究の応用
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of advanced materials such as polymers, liquid crystals, and nanomaterials.
Biological Studies: It is employed in biochemical assays and studies to investigate enzyme inhibition, receptor binding, and cellular signaling pathways.
作用機序
The mechanism of action of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects.
類似化合物との比較
Similar Compounds
4-bromo-2-fluoro-1-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.
4-bromo-2-(trifluoromethyl)thiophene: Contains a thiophene ring instead of an imidazole ring.
2-bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of an imidazole ring.
Uniqueness
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and chloromethyl groups on the imidazole ring, which allows for diverse chemical modifications and applications. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial fields.
特性
分子式 |
C5H3BrClF3N2 |
|---|---|
分子量 |
263.44 g/mol |
IUPAC名 |
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H3BrClF3N2/c6-3-2-12(5(8,9)10)4(1-7)11-3/h2H,1H2 |
InChIキー |
UHIFDLMMXLUSFY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N1C(F)(F)F)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


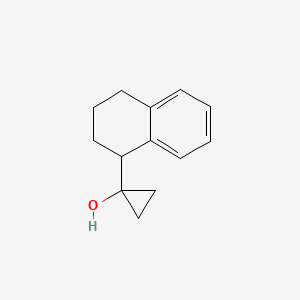
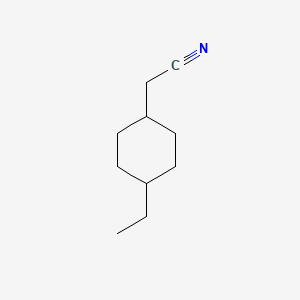

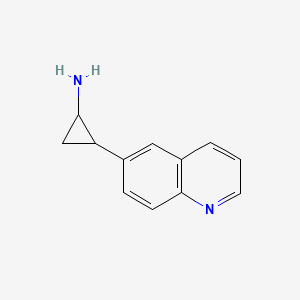
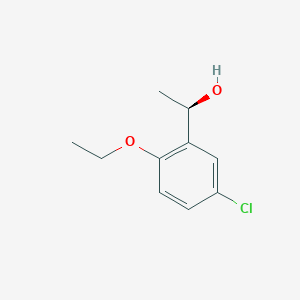

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

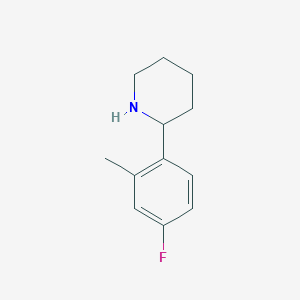
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
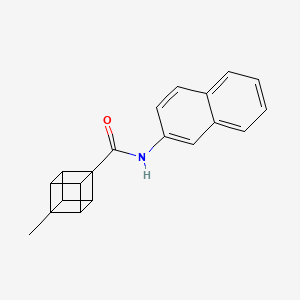
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)

